Aluminum chromate

Catalog No.
S14343483
CAS No.
M.F
Al2Cr3O12
M. Wt
401.94 g/mol
Availability
In Stock
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Aluminum chromate

Product Name

Aluminum chromate

IUPAC Name

dialuminum;dioxido(dioxo)chromium

Molecular Formula

Al2Cr3O12

Molecular Weight

401.94 g/mol

InChI

InChI=1S/2Al.3Cr.12O/q2*+3;;;;;;;;;;6*-1

InChI Key

NINOVVRCHXVOKB-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Al+3].[Al+3]

Aluminum chromate, also known as chromate conversion coating, is a chemical treatment applied to aluminum surfaces to enhance their corrosion resistance and improve adhesion properties for paints and adhesives. This process involves immersing aluminum components in a solution containing hexavalent chromium compounds, leading to the formation of a thin, durable protective layer on the metal surface. This coating not only prevents oxidation but also provides aesthetic benefits by imparting a distinct appearance, often characterized by an iridescent finish

. Initially, hexavalent chromium from the chromate solution reacts with elemental aluminum, resulting in the reduction of chromium from its +6 oxidation state to +3:

Cr6++Al0Cr3++Al3+\text{Cr}^{6+}+\text{Al}^0\rightarrow \text{Cr}^{3+}+\text{Al}^{3+}

The trivalent chromium ions then react with hydroxide ions in the solution to form chromium(III) hydroxide:

Cr3++3OHCr OH 3\text{Cr}^{3+}+3\text{OH}^-\rightarrow \text{Cr OH }_3

Simultaneously, aluminum ions can react similarly:

Al3++3OHAl OH 3\text{Al}^{3+}+3\text{OH}^-\rightarrow \text{Al OH }_3

These hydroxides can condense to form a colloidal gel that adheres to the aluminum surface, contributing to the protective coating's structure and integrity

The synthesis of aluminum chromate typically involves several steps:

  • Surface Preparation: Aluminum parts must be thoroughly cleaned and deoxidized using alkaline or acidic solutions to ensure optimal adhesion of the coating.
  • Chromating Process: The cleaned aluminum is immersed in a chromate solution containing hexavalent chromium compounds (such as chromic acid or sodium dichromate). The immersion time can range from 1 to 5 minutes depending on the desired coating thickness.
  • Rinsing and Drying: After immersion, the parts are rinsed to remove any residual chemicals and then dried
    , and Benefits" class="citation ml-xs inline" data-state="closed" href="https://shengenfab.com/aluminum-chromating/" rel="nofollow noopener" target="_blank"> . Its unique properties make it particularly valuable in demanding environments such as aerospace and military applications where performance is critical.

Interaction studies focus on how aluminum chromate coatings interact with different environments and materials. Research indicates that these coatings effectively passivate aluminum surfaces against corrosive agents such as chlorides, which can accelerate corrosion processes. The presence of hexavalent chromium plays a crucial role in this passivation by forming stable oxide layers that inhibit further oxidation of the underlying metal

Aluminum chromate is often compared with several other compounds used for similar purposes. Here are some notable examples:

CompoundKey FeaturesUnique Aspects
Trivalent Chromium CoatingsLess toxic alternative; good corrosion resistanceSafer for human health; compliant with RoHS standards
Zinc ChromateEffective corrosion inhibitor; used in paintsOffers good adhesion but less effective than aluminum chromate in some applications
Titanium DioxideNon-toxic; used for pigment and UV protectionPrimarily used as a pigment rather than a protective coating
Phosphate CoatingsEnhances adhesion; provides some corrosion resistanceGenerally less effective than chromate coatings for long-term protection

Aluminum chromate stands out due to its combination of excellent corrosion resistance, aesthetic appeal, and ability to enhance adhesion for subsequent coatings

The formation of chromate conversion coatings on aluminum alloys represents a complex multistage process characterized by distinct temporal phases and electrochemical dynamics [1]. The initial stage involves the rapid dissolution of the native aluminum oxide film through the action of hydrogen fluoride present in the chromate solution, creating active sites for subsequent coating nucleation [2]. This dissolution process follows the reaction: aluminum oxide plus six hydrogen fluoride yields two aluminum fluoride plus three water molecules [2].

The coating formation process occurs in two distinct stages, with the first stage characterized by intense electrochemical activity lasting from twenty to thirty seconds [3]. During this initial period, the aluminum surface exhibits significant current fluctuations as individual electrodes become predominantly anodic, cathodic, or mixed in their electrochemical behavior [3]. The second stage occurs under electrochemical quiescence, where measurable current flows decrease substantially while the coating continues to evolve through chemical processes [3].

Table 1: Key Electrochemical and Formation Parameters for Aluminum Chromate Conversion Coatings

ParameterValueReference
Standard Reduction Potential (Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O)+1.23 V vs SHE [1]
Standard Reduction Potential (HCrO₄⁻ + 7H⁺ + 3e⁻ → Cr³⁺ + 4H₂O)+1.35 V vs SHE [1]
Initial Film Formation Time (Intense Electrochemical Activity)20-30 seconds [3]
Film Thickness Range (After 60 minutes exposure)1-10 micrometers [4]
Chromium VI to Total Chromium Ratio (Initial)60% [4]
Chromium VI to Total Chromium Ratio (After 180 seconds)40% [4]
Bath pH Range (Typical)1.2-2.4 [5]
Average Coating Thickness (Commercial Applications)70 nanometers [4]

The film formation dynamics vary significantly between different aluminum alloys, with aluminum alloy 2024-T3 exhibiting a decreasing growth rate over time, while aluminum alloy 1100 demonstrates approximately linear growth kinetics after the initial rapid formation phase [4]. The heterogeneous microstructure of aluminum alloys, particularly the presence of copper-rich intermetallic particles, influences coating nucleation and growth patterns [4]. These intermetallic phases serve as preferential sites for chromate reduction due to their enhanced electronic conductivity compared to the surrounding aluminum matrix [2].

The coating thickness increases continuously during exposure to chromate solutions, with measurements using in situ X-ray absorption near-edge structure spectroscopy revealing sustained growth for periods exceeding one hour [4]. The growth rate follows power law kinetics with an exponent distinctly smaller than one-half, indicating a diffusion-controlled process rather than simple reaction kinetics [4]. The formation mechanism involves the simultaneous occurrence of anodic aluminum dissolution and cathodic chromate reduction, with the resulting products precipitating as a mixed chromium-aluminum oxide layer [1].

Electrochemical Redox Processes in Chromate-Aluminum Interactions

The electrochemical foundation of chromate conversion coating formation centers on the redox interaction between hexavalent chromium species and metallic aluminum [6]. Chromate ions function as cathodic inhibitors for aluminum under open circuit conditions, with the reduction of hexavalent chromium to trivalent chromium occurring at catalyzed sites on the aluminum surface [6]. The resulting trivalent chromium products inhibit oxygen reduction reactions at these sites, thereby retarding pitting corrosion [6].

The primary cathodic reaction involves the reduction of dichromate ions according to the equation: dichromate ion plus eight protons plus six electrons yields two chromium hydroxide precipitate plus water [1]. This reduction process occurs preferentially at sites of reduced oxide film thickness, where electrons can penetrate the layer through tunneling mechanisms or at areas of local conduction through flaws such as grain boundaries, impurities, or metal ridges [2]. The corresponding anodic reaction involves aluminum dissolution: two aluminum atoms plus three water molecules yield aluminum oxide plus six protons plus six electrons [1].

Table 2: Chemical Composition and Formation Mechanisms in Chromate Conversion Coatings

CompoundRole in CoatingFormation MechanismConcentration Range
Chromium(III) Oxide Hydrate (Cr₂O₃·H₂O)Primary structural componentReduction of Cr(VI) to Cr(III)40-60% of total chromium
Aluminum Oxide Hydrate (AlOOH)Base substrate interfaceAluminum oxidation at interfaceVariable with pH
Mixed Chromium-Aluminum OxideIntermediate layer formationSimultaneous precipitationDominant phase
Hexavalent Chromium Species (CrO₄²⁻)Self-healing reservoirAdsorbed on coating surface20-40% of total chromium
Aluminum Fluoride (AlF₃)Surface activation productHF attack on aluminum oxideSurface layer only

The electrochemical transient measurements demonstrate that chromate exhibits strong inhibitive effects on both anodic and cathodic reactions occurring on aluminum surfaces [6]. The inhibition mechanism involves the formation of a protective layer that increases the pitting potential of the aluminum substrate [3]. This protective effect becomes more pronounced with increasing coating time, indicating that the coating structure and chemistry continue to evolve during the electrochemically quiescent second stage of formation [3].

The redox processes are strongly influenced by solution pH, with lower pH values accelerating both the activation of the aluminum surface and the reduction of chromate species [5]. The synergistic effect between fluoride and hydrogen ions enhances the dissolution of aluminum oxide and hydroxide, creating more active sites for chromate reduction [5]. Higher proton concentrations favor both the reduction of chromate species and hydrogen evolution, leading to higher open circuit potentials and faster achievement of steady-state conditions [5].

The electrochemical behavior varies significantly with aluminum alloy composition, particularly copper content [7]. In aluminum-copper systems, the electrochemical reduction of chromium(III) to metallic chromium becomes thermodynamically favorable, with a standard cell potential of positive 0.94 volts [7]. This spontaneous reaction occurs because chromium(III) acts as a stronger oxidizing agent than aluminum(III), while aluminum serves as a stronger reducing agent than metallic chromium [7].

Adsorption-Release Equilibrium Models for Chromate Mobility

The adsorption behavior of chromate species on aluminum oxide surfaces follows complex equilibrium models that account for both electrostatic and covalent bonding mechanisms [8]. Chromate ions adsorb on hydrated alumina surfaces through both electrostatic interactions and covalent bond formation, with the specific mechanism dependent on solution pH and chromate-to-aluminum ratios [8]. In the pH range of 6.1 to 7.5, covalent aluminum-oxygen-chromium bonds form through reaction of chromate or hydrogen chromate ions with aluminum-hydroxyl groups [8].

The adsorption process exhibits strong pH dependence, with thermodynamic parameters determined at various temperatures revealing that chromate adsorption is a spontaneous and exothermic process [9]. The enthalpy change for chromate adsorption on activated alumina is negative 21.18 kilojoules per mole, while the Gibbs free energy change ranges from negative 8.75 to negative 7.43 kilojoules per mole [9]. The negative entropy change of negative 0.043 kilojoules per Kelvin per mole indicates a decrease in system disorder upon adsorption [9].

The adsorption isotherms for chromate on aluminum oxide surfaces can be described by multiple models including Langmuir, Freundlich, Dubinin-Radushkevich, and Temkin adsorption equations [9]. The Langmuir model assumes monolayer adsorption on homogeneous surfaces with uniform adsorption energies, while the Freundlich model accounts for multilayer adsorption on heterogeneous surfaces [9]. The kinetic processes follow first-order, second-order, and Elovich kinetic models, with the specific mechanism dependent on concentration and temperature conditions [9].

Table 3: Kinetic Stages and Mechanisms in Chromate Conversion Coating Formation

Process StageTime ScaleDominant MechanismRate Expression
Initial Surface Activation0-5 secondsHF dissolution of Al₂O₃pH and [F⁻] dependent
Rapid Film Nucleation5-30 secondsCr(VI) reduction and precipitationExponential decay
Primary Growth Phase30-180 secondsLateral film growthPower law (t^n, n<0.5)
Secondary Growth Phase180-3600 secondsThickness increaseLogarithmic
Equilibrium Establishment>1 hourDissolution-precipitation balanceZero order
Self-Healing ResponseMinutes to hoursChromate desorption/migrationDiffusion controlled

The mobility of chromate species within the coating structure involves both diffusion and dissolution-precipitation equilibria [10]. Chromate ions in equilibrium with chromate conversion coatings exist at concentrations of approximately 10⁻⁴ to 10⁻³ molar, with higher pH conditions favoring chromate release [10]. Cathodic sites, which raise local pH values, promote chromate release from the coating reservoir [10]. The released chromate migrates through solution to exposed areas on the aluminum alloy surface, where it adsorbs at active corrosion sites [10].

The adsorption-release equilibrium is governed by the chemical potential gradient between the coating and the surrounding environment [11]. The equilibrium concentration of chromate in solution varies with pH, with chromate concentrations approaching zero at pH values below 4, indicating complete extraction from solution and incorporation into the coating structure [11]. At higher pH values, significant chromate concentrations remain in solution, establishing a dynamic equilibrium between adsorbed and dissolved species [11].

Passivation Film Growth Theories and Self-Healing Phenomena

The passivation film growth on aluminum in chromate solutions follows high-field growth mechanisms, where the enhanced electric field is supplied by high adsorbed charge density compared to dry oxidation conditions [12]. The passive film growth exhibits inverse logarithmic kinetics for several hours on initially film-free aluminum surfaces [12]. Aluminum ions migrate to the oxide-solution interface and oxidize to form aluminum oxide, while chromate ions undergo reduction to the trivalent state [12].

The passivation process represents a kinetic balance between film growth and film dissolution, with growth rates sensitive to chromate concentration and dissolution rates dependent on pH [12]. The passive films formed in chromate solutions exhibit identical resistance characteristics to amorphous thermal films at thicknesses up to approximately 30 angstroms [12]. Beyond this thickness, passive films show substantially lower resistance than thermal films, with the relative difference increasing with the proportion of crystalline aluminum oxide in the overall film structure [12].

The self-healing phenomenon in chromate conversion coatings relies on the reversible adsorption-desorption behavior of hexavalent chromium species [13] [14]. The coating contains a mixture of trivalent and hexavalent chromium compounds, with hexavalent species being more soluble and capable of leaching to the metal surface after mechanical damage [13]. This migration enables the chromate protection to be renewed in damaged areas, providing the characteristic self-healing properties [13].

The self-healing mechanism involves the conversion between hexavalent and trivalent chromium states, with undamaged chromate migrating to exposed aluminum surfaces and oxidizing the metal while generating trivalent chromium to repair the protective film [15]. The effectiveness of self-healing depends on the reservoir of hexavalent chromium within the coating structure, with iridescent or yellow coatings containing significantly more hexavalent chromium than blue coatings and therefore exhibiting superior self-healing properties [13].

The theoretical foundation for self-healing behavior is based on the electrochemical driving force for chromate reduction at active aluminum sites [3]. When the coating is damaged, the exposed aluminum surface becomes anodically active, creating a localized electrochemical cell that drives chromate migration and reduction [3]. The reduction process consumes electrons from the aluminum oxidation reaction, while the resulting trivalent chromium species precipitate to reform the protective layer [3].

Spectroscopic Characterization Techniques

In Situ Raman Microscopy for Chromate Speciation Analysis

In situ Raman microscopy represents a powerful analytical tool for real-time monitoring of chromate species transformation and transport processes in aluminum chromate systems [1] [2]. The technique enables molecular-level identification of chromium oxidation states through characteristic vibrational frequencies, with hexavalent chromium species (Cr⁶⁺) exhibiting distinct peaks at 898 cm⁻¹ attributed to the symmetric stretching mode of the chromate ion (CrO₄²⁻), while trivalent chromium (Cr³⁺) species display characteristic bands at 847 cm⁻¹ [1] [2].

The methodology employs confocal Raman microscopy systems operating with laser excitation wavelengths typically at 532 nanometers, providing spatial resolution capabilities down to the micrometer scale [2]. Advanced implementations utilize surface-enhanced Raman spectroscopy (SERS) substrates to achieve enhanced sensitivity for detecting chromate species at concentrations relevant to corrosion inhibition mechanisms [3]. The technique has demonstrated exceptional utility in monitoring chromate migration from conversion coatings to artificially created scratch defects, providing direct evidence of the self-healing mechanisms characteristic of chromate-based protective systems [1].

Quantitative analysis protocols involve spectral deconvolution procedures to determine the relative concentrations of different chromate species, enabling researchers to track the evolution of Cr⁶⁺ to Cr³⁺ reduction processes during electrochemical treatments [4]. The temporal resolution capabilities of in situ Raman microscopy allow for kinetic studies of chromate speciation changes, providing fundamental insights into the mechanisms governing chromate conversion coating formation and degradation [2].

Synchrotron-Based X-ray Absorption Near-Edge Structure (XANES)

Synchrotron-based XANES spectroscopy provides unparalleled capabilities for determining chromium oxidation states in aluminum chromate systems with monolayer sensitivity [5] [6] [7]. The technique exploits the distinct pre-edge features characteristic of different chromium oxidation states, with hexavalent chromium exhibiting a prominent pre-edge peak at 5993.5 electron volts due to enhanced 1s to 3d electronic transition probability in tetrahedral coordination environments [8]. Trivalent chromium species display characteristic pre-edge features at 5990.5 electron volts, enabling unambiguous discrimination between oxidation states even in complex coating matrices [8].

Advanced experimental configurations utilize electrochemical cells specifically designed for in situ XANES measurements, allowing real-time monitoring of chromate conversion coating formation processes [5] [6]. The methodology enables quantitative determination of the Cr⁶⁺ to total chromium ratio as a function of exposure time to chromate solutions, providing fundamental insights into coating formation kinetics [5] [6]. Temporal studies have revealed that initial stages of coating formation exhibit higher Cr⁶⁺ content, which progressively decreases as coating thickness increases and reduction processes dominate [6].

Data analysis protocols involve linear combination fitting procedures using reference spectra from well-characterized chromium compounds to quantify the relative proportions of different chromium species [6] [8]. The technique has proven particularly valuable for investigating the thermal stability and aging characteristics of chromate conversion coatings, revealing that elevated temperatures above 80°C lead to immobilization of Cr⁶⁺ species due to dehydration processes [9].

Electrochemical-Ellipsometry Coupled Systems

Electrochemical-ellipsometry coupled systems represent sophisticated analytical platforms that combine real-time optical measurements with electrochemical control for comprehensive monitoring of coating formation and properties [10] [11]. The technique measures ellipsometric parameters (Ψ and Δ) that describe the change in polarization state of light upon reflection from the sample surface, providing nanometer-scale thickness resolution and optical property determination [10].

Advanced instrumentation configurations incorporate transparent electrochemical cells with optical windows positioned to allow ellipsometric measurements at controlled angles of incidence, typically 70 degrees for optimal sensitivity [12]. The methodology enables simultaneous monitoring of coating thickness evolution, optical constants, and electrochemical parameters during chromate conversion coating formation processes [10]. This capability provides unprecedented insights into the correlation between coating growth kinetics and electrochemical driving forces.

Quantitative analysis involves fitting experimental ellipsometric data to optical models that account for substrate properties, coating optical constants, and interfacial characteristics [10]. The technique has demonstrated exceptional utility for investigating the formation kinetics and composition of trivalent chromium coatings on aluminum substrates, revealing that applied potential controls both growth rate and chromium content in the resulting films [10]. Advanced applications include real-time monitoring of coating degradation processes under accelerated aging conditions, providing predictive capabilities for coating durability assessment.

Electrochemical Analysis Approaches

Artificial Crevice Corrosion Simulation Methodologies

Artificial crevice corrosion simulation methodologies provide controlled experimental environments for investigating localized corrosion mechanisms in aluminum chromate systems [13] [14] [15]. These approaches utilize precisely engineered crevice geometries with defined dimensions, typically featuring depths of 8 centimeters, lengths of 2.5 centimeters, and widths of 90 micrometers to simulate realistic service conditions [15]. The methodology enables systematic investigation of the IR (current-resistance) mechanism of crevice corrosion development, where ohmic potential drops within the crevice electrolyte lead to active corrosion conditions [15].

Advanced experimental configurations incorporate multi-electrode arrangements that enable simultaneous monitoring of potential and current distributions within the crevice environment [13] [15]. The technique allows for precise control of environmental parameters including pH, chloride concentration, and oxygen content, enabling systematic investigation of their influence on crevice corrosion initiation and propagation [13]. Numerical modeling capabilities complement experimental measurements, providing predictive frameworks for understanding the transition from passive to active corrosion conditions [13].

The methodology has proven particularly valuable for investigating the protective mechanisms of chromate species in crevice environments, demonstrating that chromate ions can migrate into active corrosion sites and form protective barriers that inhibit further damage [16] [17]. Quantitative analysis protocols involve monitoring pH and chloride concentration profiles within the crevice using microelectrode techniques, providing detailed understanding of the aggressive chemistry development that precedes active corrosion [18] [15].

Electrochemical Quartz Crystal Microbalance (EQCM) Applications

Electrochemical Quartz Crystal Microbalance (EQCM) applications provide unprecedented sensitivity for monitoring mass changes during electrochemical processes in aluminum chromate systems [19] [20] [21]. The technique combines the high mass sensitivity of quartz crystal microbalance measurements (nanogram per square centimeter detection limits) with electrochemical control, enabling real-time monitoring of coating formation, dissolution, and ion transport processes [19] [20].

Advanced instrumentation configurations utilize AT-cut quartz crystals with fundamental frequencies typically ranging from 5 to 15 megahertz, providing optimal sensitivity for thin film applications [20] [22]. The methodology enables simultaneous measurement of frequency changes (related to mass changes via the Sauerbrey equation) and electrochemical parameters including potential and current [19] [20]. This combination provides detailed insights into the relationship between mass transport and electrochemical driving forces during chromate conversion coating formation.

The technique has demonstrated exceptional utility for investigating ion transport processes in polymer films and for studying the kinetics of adsorption and desorption of chromate species [23]. Quantitative analysis involves correlation of frequency shifts with electrochemical charge measurements to determine the apparent molar mass of species involved in electrochemical reactions [19]. Advanced applications include investigation of the electrochemical behavior of chromate species at different pH conditions and ionic strengths, providing fundamental understanding of speciation effects on coating properties [2].

Polarization Resistance Measurement Protocols

Polarization resistance measurement protocols provide rapid, non-destructive assessment of corrosion rates in aluminum chromate systems through application of small potential perturbations around the open circuit potential [24] [25] [26]. The methodology is based on the Stern-Geary equation, which relates polarization resistance to corrosion current density through the Tafel slope parameters [24] [27]. Standard protocols involve polarization of ±10 to ±30 millivolts versus the open circuit potential at scan rates of 10 millivolts per minute [24].

Hydrogen Bond Acceptor Count

12

Exact Mass

401.723566 g/mol

Monoisotopic Mass

401.723566 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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